molecular formula C19H20Cl2N2O B11662254 N-(3,4-dichlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide

N-(3,4-dichlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide

Cat. No.: B11662254
M. Wt: 363.3 g/mol
InChI Key: SOHTYEKCCZMIQM-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide typically involves a multi-step process. One common method includes the reaction of 3,4-dichloroaniline with 2,2,4-trimethyl-1,2-dihydroquinoline-1-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by the presence of a suitable base and elevated temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives. Substitution reactions typically result in the formation of various substituted quinoline compounds .

Scientific Research Applications

N-(3,4-dichlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide
  • N-(3,4-dichlorophenyl)-2,2,4-trimethyl-1,2-dihydroquinoline-1-carboxamide
  • N-(3,4-dichlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxylate

Uniqueness

N-(3,4-dichlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit enhanced stability, solubility, and bioavailability, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H20Cl2N2O

Molecular Weight

363.3 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinoline-1-carboxamide

InChI

InChI=1S/C19H20Cl2N2O/c1-12-11-19(2,3)23(17-7-5-4-6-14(12)17)18(24)22-13-8-9-15(20)16(21)10-13/h4-10,12H,11H2,1-3H3,(H,22,24)

InChI Key

SOHTYEKCCZMIQM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=CC=CC=C12)C(=O)NC3=CC(=C(C=C3)Cl)Cl)(C)C

Origin of Product

United States

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